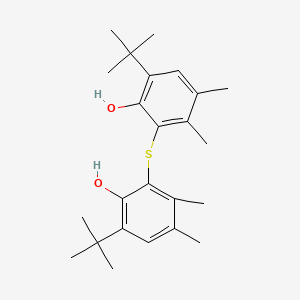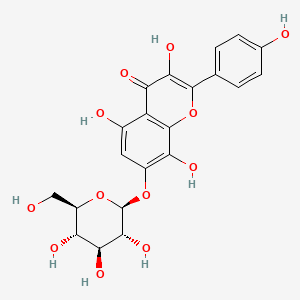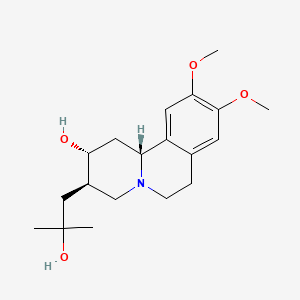
Valbenazine metabolite M10B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Valbenazine metabolite M10B is a significant metabolite of valbenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. Valbenazine is primarily used for the treatment of tardive dyskinesia, a movement disorder caused by prolonged use of dopamine receptor-blocking agents. The metabolite M10B plays a crucial role in the pharmacological activity of valbenazine, contributing to its therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of valbenazine metabolite M10B involves the hydrolysis of valbenazine to form the active metabolite. This process is primarily mediated by the enzyme carboxylesterase, which cleaves the valine ester group from valbenazine, resulting in the formation of M10B. The reaction conditions typically involve an aqueous environment with a pH range of 7.4 to 8.0, which is optimal for the activity of carboxylesterase.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route as described above. The process involves the large-scale hydrolysis of valbenazine under controlled conditions to ensure the efficient production of M10B. The reaction is carried out in bioreactors equipped with pH and temperature control systems to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to obtain high-purity M10B.
化学反応の分析
Types of Reactions
Valbenazine metabolite M10B undergoes several types of chemical reactions, including:
Oxidation: M10B can be oxidized to form various oxidized metabolites.
Reduction: Under certain conditions, M10B can undergo reduction reactions.
Substitution: M10B can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed under basic conditions.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and are carried out under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of M10B, as well as substituted derivatives with different functional groups.
科学的研究の応用
Valbenazine metabolite M10B has several scientific research applications, including:
Chemistry: M10B is used as a reference standard in analytical chemistry for the quantification of valbenazine and its metabolites in biological samples.
Biology: In biological research, M10B is studied for its role in the metabolism and pharmacokinetics of valbenazine.
Medicine: M10B is investigated for its therapeutic potential and safety profile in the treatment of movement disorders.
Industry: M10B is used in the pharmaceutical industry for the development and quality control of valbenazine-based medications.
作用機序
Valbenazine metabolite M10B exerts its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2). This inhibition reduces the uptake of monoamines, such as dopamine, into synaptic vesicles, leading to decreased release of these neurotransmitters into the synaptic cleft. The reduction in dopamine release helps alleviate the symptoms of tardive dyskinesia by modulating the activity of dopamine receptors in the brain.
類似化合物との比較
Similar Compounds
Tetrabenazine: Another VMAT2 inhibitor used for the treatment of movement disorders.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Uniqueness of Valbenazine Metabolite M10B
This compound is unique due to its selective inhibition of VMAT2 and its favorable pharmacokinetic profile. Unlike tetrabenazine, which is metabolized into multiple active isomers, M10B is a single active metabolite, resulting in more predictable pharmacological effects and a lower risk of off-target interactions.
特性
CAS番号 |
7744-55-0 |
|---|---|
分子式 |
C19H29NO4 |
分子量 |
335.4 g/mol |
IUPAC名 |
(2R,3R,11bR)-3-(2-hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15-16,21-22H,5-6,9-11H2,1-4H3/t13-,15-,16-/m1/s1 |
InChIキー |
YUFPLHFQRPLAGK-FVQBIDKESA-N |
異性体SMILES |
CC(C)(C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC)O |
正規SMILES |
CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


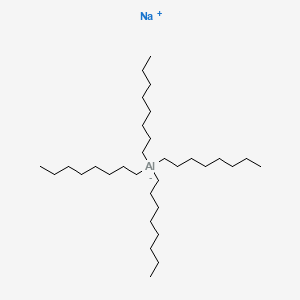
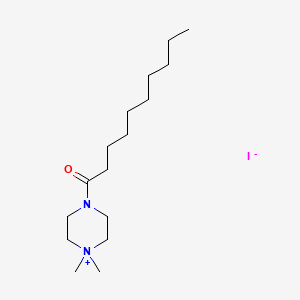
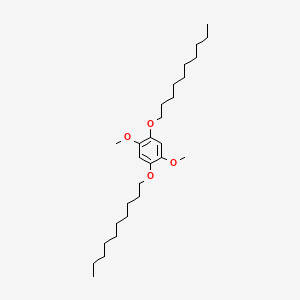

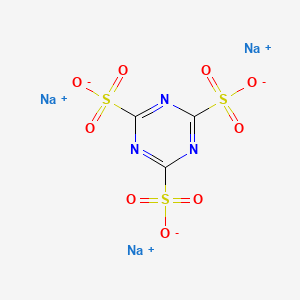
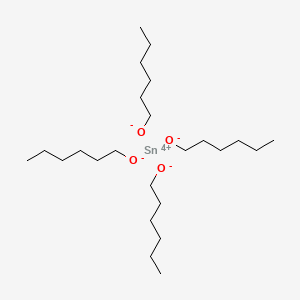

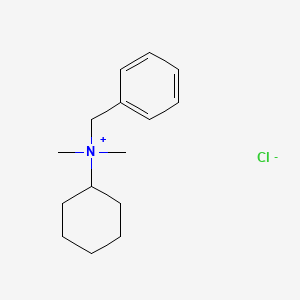
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
